molecular formula C24H27N3O3 B2608481 2-Phenoxy-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one CAS No. 1705103-34-9

2-Phenoxy-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one

Cat. No.: B2608481
CAS No.: 1705103-34-9
M. Wt: 405.498
InChI Key: JAJTWLRZADECBG-UHFFFAOYSA-N
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Description

2-Phenoxy-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a phenoxy group, a piperidine ring, and an oxadiazole moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an intermediate compound containing a leaving group.

    Phenoxy Group Introduction: The phenoxy group is typically introduced through etherification reactions, where a phenol reacts with an alkyl halide or sulfonate ester under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, sulfonate esters.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Phenoxy-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-Phenoxy-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s structural features allow it to interact with cellular membranes, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    2-Phenoxy-1-(3-(4-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one: Similar structure but with a different substitution pattern on the oxadiazole ring.

    2-Phenoxy-1-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one: Similar structure but with a phenyl group instead of an o-tolyl group.

Uniqueness

The uniqueness of 2-Phenoxy-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the o-tolyl group, in particular, may enhance its lipophilicity and ability to interact with hydrophobic regions of biological targets, potentially leading to improved efficacy in certain applications.

Properties

IUPAC Name

1-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3/c1-17-9-6-7-13-21(17)23-25-22(30-26-23)15-19-10-8-14-27(16-19)24(28)18(2)29-20-11-4-3-5-12-20/h3-7,9,11-13,18-19H,8,10,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJTWLRZADECBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C(C)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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